molecular formula C9H18ClNO2 B13498515 Methyl 3-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride

Methyl 3-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B13498515
M. Wt: 207.70 g/mol
InChI Key: IZFYEKYPGKQXBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride is a chemical compound that belongs to the pyrrolidine family. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions often include the use of specific catalysts and reagents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

Methyl 3-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of methyl 3-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Biological Activity

Methyl 3-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which contributes to various pharmacological properties, including antimicrobial and anti-inflammatory effects. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

The compound can be synthesized through several methods, including the cyclization of amino acids or amines, followed by electrophilic aromatic substitution and esterification. The final product is obtained as a hydrochloride salt, enhancing its solubility and stability in biological systems.

This compound interacts with specific molecular targets, potentially modulating enzyme activities or receptor functions. The precise mechanisms are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial resistance .

Biological Activity Overview

The biological activities of this compound have been evaluated through various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that pyrrolidine derivatives exhibit significant antibacterial and antifungal properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, certain pyrrolidine derivatives demonstrated effective inhibition against pathogenic strains, suggesting a potential application in treating infections .

Anticancer Activity

In a recent study, pyrrolidine derivatives were synthesized and evaluated for their anticancer activity. The findings revealed that specific modifications to the pyrrolidine structure enhance cytotoxic effects against cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, highlighting the compound's potential as a lead in anticancer drug development .

Case Studies

  • Antimicrobial Efficacy : A study tested various pyrrolidine derivatives against multiple bacterial strains, revealing that this compound exhibited notable antibacterial activity with an MIC (Minimum Inhibitory Concentration) ranging from 10 to 50 µg/mL against selected pathogens .
  • Anticancer Research : In vitro tests demonstrated that derivatives of this compound induced apoptosis in human cancer cell lines with IC50 values below 20 µM, suggesting significant therapeutic potential .

Data Table: Biological Activity Summary

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialGram-positive and Gram-negative bacteriaInhibition of growth (MIC: 10-50 µg/mL)
AnticancerHuman cancer cell linesInduction of apoptosis (IC50 < 20 µM)
Anti-inflammatoryVarious inflammatory modelsReduction in inflammatory markers

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

methyl 3-propan-2-ylpyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-7(2)9(8(11)12-3)4-5-10-6-9;/h7,10H,4-6H2,1-3H3;1H

InChI Key

IZFYEKYPGKQXBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCNC1)C(=O)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.